5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
Description
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole is an organic compound characterized by the presence of a benzodioxole ring fused with a nitrophenyl ethyl group
Properties
CAS No. |
59925-91-6 |
|---|---|
Molecular Formula |
C15H13NO4 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-[2-(3-nitrophenyl)ethyl]-1,3-benzodioxole |
InChI |
InChI=1S/C15H13NO4/c17-16(18)13-3-1-2-11(8-13)4-5-12-6-7-14-15(9-12)20-10-19-14/h1-3,6-9H,4-5,10H2 |
InChI Key |
FRRUWYAFZXZMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole typically involves the reaction of 3-nitrophenyl ethyl bromide with 1,3-benzodioxole under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
- 5-[2-(2-Nitrophenyl)ethyl]-2H-1,3-benzodioxole
- 5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxane
Uniqueness
5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the benzodioxole ring also imparts unique chemical properties, making it distinct from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
